Synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide
Synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, also known as L-α-Aminoadipic acid δ-methyl ester hydrochloride, is a key intermediate in the synthesis of various pharmaceuticals and serves as a valuable building block in biochemical research. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound, based on established methodologies for the selective protection and modification of dicarboxylic amino acids. The guide includes detailed experimental protocols, quantitative data where available from analogous syntheses, and visualizations of the chemical transformations and workflows to aid in the practical application of this synthesis.
Introduction
(S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride is a derivative of the non-proteinogenic amino acid L-α-aminoadipic acid. The presence of a methyl ester at the δ-carboxyl group and a free α-amino and α-carboxyl group (as the hydrochloride salt) makes it a versatile synthon for peptide synthesis and the development of novel therapeutics. The primary challenge in its synthesis lies in the selective esterification of the δ-carboxyl group while leaving the α-carboxyl group free or temporarily protected. This guide outlines a multi-step strategy to achieve this selective transformation.
Proposed Synthesis Pathway
The proposed pathway for the synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride begins with the commercially available L-α-aminoadipic acid. The synthesis involves a series of protection and deprotection steps to achieve the desired regioselective esterification.
Logical Workflow for the Synthesis
Caption: Proposed multi-step synthesis pathway.
Experimental Protocols
The following protocols are based on established procedures for similar transformations.[1] Researchers should optimize these conditions for the specific substrate.
Step 1: Synthesis of N-Cbz-L-α-aminoadipic acid
This step involves the protection of the amino group of L-α-aminoadipic acid with a benzyloxycarbonyl (Cbz) group.
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Materials: L-α-aminoadipic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate, Dioxane, Water.
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Procedure:
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Dissolve L-α-aminoadipic acid in an aqueous solution of sodium bicarbonate.
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Cool the solution in an ice bath.
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Add benzyl chloroformate dropwise while maintaining the pH between 8-9 with additional sodium bicarbonate solution.
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Stir the reaction mixture at room temperature overnight.
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Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.
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Acidify the aqueous layer with cold 1N HCl to pH 2.
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Extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-L-α-aminoadipic acid.
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Step 2: Synthesis of (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid
The α-carboxyl group is selectively protected by forming a 5-oxazolidinone ring.[1]
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Materials: N-Cbz-L-α-aminoadipic acid, Paraformaldehyde, p-Toluenesulfonic acid (p-TsOH), Toluene.
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Procedure:
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Suspend N-Cbz-L-α-aminoadipic acid and paraformaldehyde in toluene.
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Add a catalytic amount of p-toluenesulfonic acid.
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Reflux the mixture with a Dean-Stark apparatus to remove water.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The crude product can be purified by crystallization or column chromatography.
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Step 3: Synthesis of Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate
The free δ-carboxyl group is esterified to a methyl ester.
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Materials: (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid, Methanol, Sulfuric acid (catalytic amount).
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Procedure:
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Dissolve the oxazolidinone derivative in methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Reflux the solution for several hours, monitoring the reaction by TLC.
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Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
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Remove the methanol under reduced pressure.
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Extract the product with ethyl acetate.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester.
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Step 4: Synthesis of N-Cbz-L-α-aminoadipic acid δ-methyl ester
The 5-oxazolidinone ring is selectively opened to reveal the free α-carboxyl group.[1]
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Materials: Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
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Procedure:
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Dissolve the protected ester in a mixture of THF and water.
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Cool the solution in an ice bath.
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Add a stoichiometric amount of lithium hydroxide solution dropwise.
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete, acidify the mixture with cold 1N HCl to pH 3-4.
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Extract the product with ethyl acetate.
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Dry the organic layer and concentrate to obtain N-Cbz-L-α-aminoadipic acid δ-methyl ester.
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Step 5: Synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride
The final step involves the deprotection of the N-Cbz group and the formation of the hydrochloride salt.
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Materials: N-Cbz-L-α-aminoadipic acid δ-methyl ester, Palladium on carbon (10% Pd/C), Methanol, Hydrochloric acid.
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Procedure:
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Dissolve the N-Cbz protected amino acid ester in methanol.
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Add a catalytic amount of 10% Pd/C.
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Add one equivalent of hydrochloric acid.
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Subject the mixture to hydrogenation at atmospheric or elevated pressure until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to yield the final product, (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride, as a solid.
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Data Presentation
The following table summarizes the expected inputs and outputs for each step of the synthesis. Yields are estimated based on analogous reactions reported in the literature for aspartic and glutamic acid derivatives.[1]
| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |
| 1 | L-α-Aminoadipic acid | Benzyl chloroformate, NaHCO₃ | N-Cbz-L-α-aminoadipic acid | 85-95 |
| 2 | N-Cbz-L-α-aminoadipic acid | Paraformaldehyde, p-TsOH | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | 70-85 |
| 3 | (S)-3-Benzyloxycarbonyl-5-oxo-4-oxazolidinepropionic acid | Methanol, H₂SO₄ | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | 80-90 |
| 4 | Methyl (S)-3-benzyloxycarbonyl-5-oxo-4-oxazolidinepropionate | LiOH | N-Cbz-L-α-aminoadipic acid δ-methyl ester | 90-98 |
| 5 | N-Cbz-L-α-aminoadipic acid δ-methyl ester | H₂, Pd/C, HCl | (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride | >95 |
Conclusion
The synthesis of (S)-2-Amino-6-methoxy-6-oxohexanoic acid hydrochloride can be effectively achieved through a multi-step pathway involving selective protection of the α-amino and α-carboxyl groups of L-α-aminoadipic acid, followed by esterification of the δ-carboxyl group and subsequent deprotection. The described protocols, based on well-established chemical transformations, provide a reliable foundation for the laboratory-scale synthesis of this important chemical intermediate. The use of a 5-oxazolidinone as a temporary protecting group for the α-carboxyl function is a key strategy to achieve the desired regioselectivity. Careful monitoring and optimization of each step will be crucial for maximizing the overall yield and purity of the final product.
